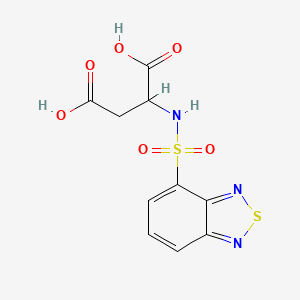
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring system attached to an aspartic acid moiety through a sulfonyl linkage. Benzothiadiazole derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with aspartic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzothiadiazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic solar cells.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)glycine: Similar structure but with a glycine moiety instead of aspartic acid.
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)alanine: Contains an alanine moiety instead of aspartic acid.
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)valine: Features a valine moiety instead of aspartic acid.
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid is unique due to the presence of the aspartic acid moiety, which introduces additional functional groups and potential sites for interaction. This can enhance the compound’s versatility and applicability in various scientific research fields compared to its analogs with simpler amino acid moieties.
Propriétés
Formule moléculaire |
C10H9N3O6S2 |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanedioic acid |
InChI |
InChI=1S/C10H9N3O6S2/c14-8(15)4-6(10(16)17)13-21(18,19)7-3-1-2-5-9(7)12-20-11-5/h1-3,6,13H,4H2,(H,14,15)(H,16,17) |
Clé InChI |
REKIKUCFIGFNSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


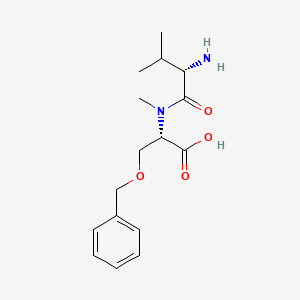
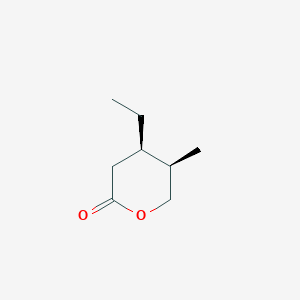
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
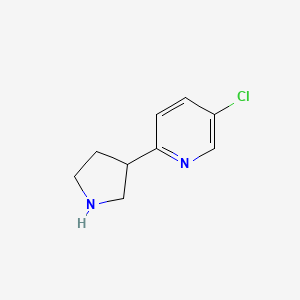
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
![N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15172903.png)
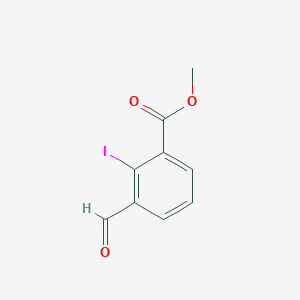
![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)
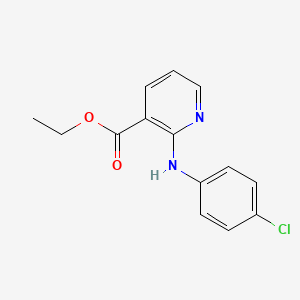
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
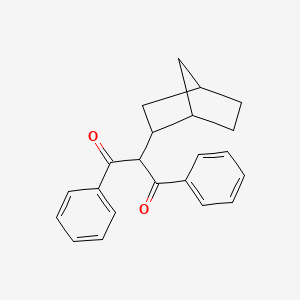
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

